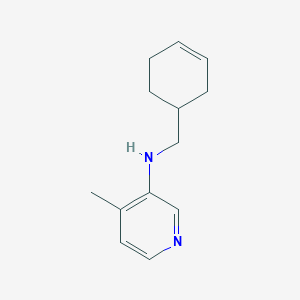
N-(cyclohex-3-en-1-ylmethyl)-4-methylpyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclohex-3-en-1-ylmethyl)-4-methylpyridin-3-amine is a compound that features a cyclohexene ring attached to a pyridine ring through a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohex-3-en-1-ylmethyl)-4-methylpyridin-3-amine typically involves the following steps:
Formation of the cyclohexene ring: This can be achieved through the dehydrogenation of cyclohexanone using allyl-palladium catalysis.
Attachment of the methylene bridge: This step involves the reaction of the cyclohexene derivative with a suitable methylene donor under basic conditions.
Formation of the pyridine ring: The final step involves the cyclization of the intermediate with a suitable nitrogen source to form the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
N-(cyclohex-3-en-1-ylmethyl)-4-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones and aldehydes.
Reduction: Saturated analogs.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(cyclohex-3-en-1-ylmethyl)-4-methylpyridin-3-amine has several scientific research applications:
作用机制
The mechanism of action of N-(cyclohex-3-en-1-ylmethyl)-4-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
- N-(3-Cyclohexen-1-ylmethyl)-4-morpholinepropanamine
- N-[(cyclohex-3-en-1-yl)methyl]hydroxylamine
- N-(cyclohex-3-en-1-yl)-6-methylpyrimidin-4-amine
Uniqueness
N-(cyclohex-3-en-1-ylmethyl)-4-methylpyridin-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexene ring and a pyridine ring through a methylene bridge is not commonly found in other compounds, making it a valuable molecule for research and development .
属性
分子式 |
C13H18N2 |
|---|---|
分子量 |
202.30 g/mol |
IUPAC 名称 |
N-(cyclohex-3-en-1-ylmethyl)-4-methylpyridin-3-amine |
InChI |
InChI=1S/C13H18N2/c1-11-7-8-14-10-13(11)15-9-12-5-3-2-4-6-12/h2-3,7-8,10,12,15H,4-6,9H2,1H3 |
InChI 键 |
UTFKGUCVJIIMEQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NC=C1)NCC2CCC=CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-Butyl 3-fluoro-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13065626.png)
![(1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B13065627.png)
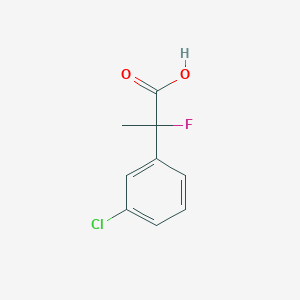




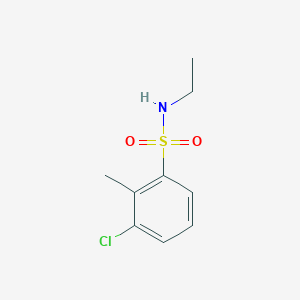
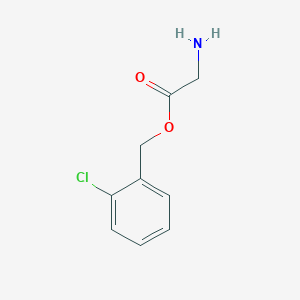
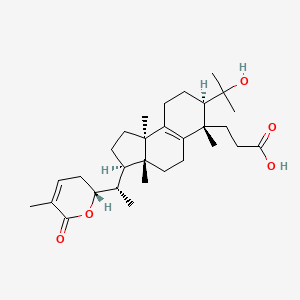
![tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13065674.png)
![2-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13065683.png)
